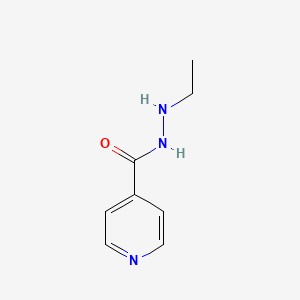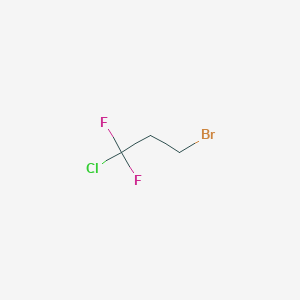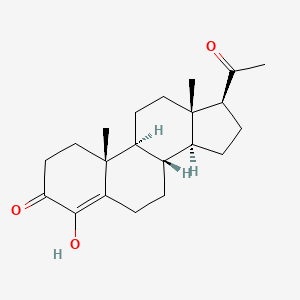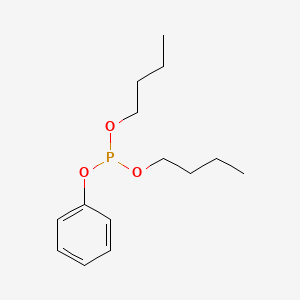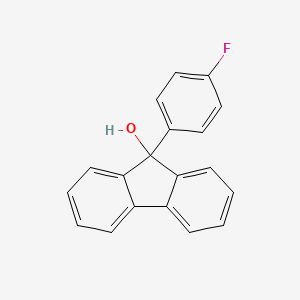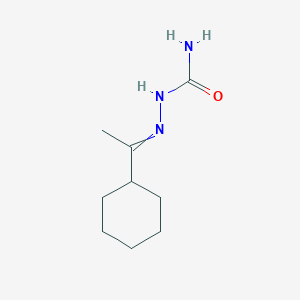
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- is an organic compound with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group attached to a cyclohexylethylidene moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable cyclohexyl derivative under controlled conditions. One common method involves the condensation of hydrazinecarboxamide with cyclohexanone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazinecarboxamide derivatives
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the hydrazinecarboxamide group, which can donate and accept hydrogen bonds. The compound’s unique structure allows it to fit into the active sites of various enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- can be compared with other similar compounds such as:
Semicarbazide: Similar in structure but lacks the cyclohexylethylidene moiety.
Aminourea: Contains a similar hydrazinecarboxamide group but with different substituents.
Carbamylhydrazine: Another related compound with a hydrazinecarboxamide group.
The uniqueness of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
829-49-2 |
|---|---|
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(1-cyclohexylethylideneamino)urea |
InChI |
InChI=1S/C9H17N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,10,12,13) |
Clé InChI |
HVNKFOLPFVMTAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)N)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


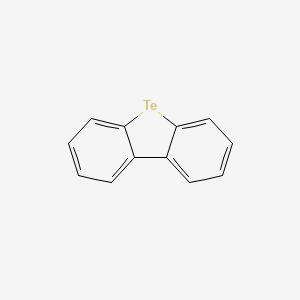
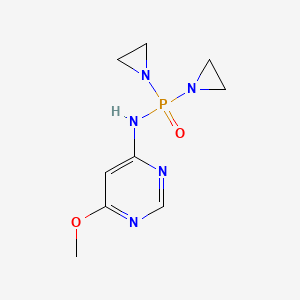
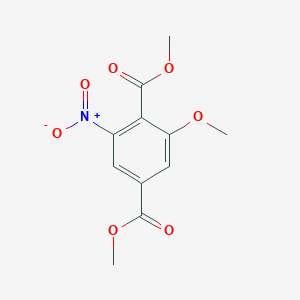
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
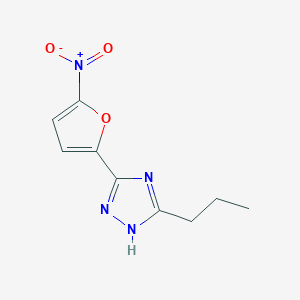
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

